molecular formula C22H24F3N3O2S B15153326 4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B15153326
M. Wt: 451.5 g/mol
InChI Key: KXLCROYKIDYJHB-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.

    Coupling with Benzamide Moiety: The final step involves coupling the intermediate with a benzamide derivative under conditions that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and piperidine-containing molecules, such as:

    N-(piperidin-4-yl)benzamide: Known for its anticancer properties.

    Trifluoromethylated Benzamides: Studied for their diverse pharmacological activities.

Uniqueness

4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its structural features, including the ethoxy group, piperidine ring, and trifluoromethyl group

Properties

Molecular Formula

C22H24F3N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

4-ethoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H24F3N3O2S/c1-2-30-17-9-6-15(7-10-17)20(29)27-21(31)26-18-14-16(22(23,24)25)8-11-19(18)28-12-4-3-5-13-28/h6-11,14H,2-5,12-13H2,1H3,(H2,26,27,29,31)

InChI Key

KXLCROYKIDYJHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3

Origin of Product

United States

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